molecular formula C12H26O2S B13825894 Butane,2-(ethylsulfonyl)-

Butane,2-(ethylsulfonyl)-

Cat. No.: B13825894
M. Wt: 234.40 g/mol
InChI Key: DDFDWDMMKMAJSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane,2-(ethylsulfonyl)- typically involves the sulfonation of butane derivatives. One common method is the reaction of sec-butyl alcohol with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired sulfone .

Industrial Production Methods

Industrial production of Butane,2-(ethylsulfonyl)- may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butane,2-(ethylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butane,2-(ethylsulfonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butane,2-(ethylsulfonyl)- involves its interaction with various molecular targets. The sulfone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Butane,2-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    Butane,2-(propylsulfonyl)-: Contains a propylsulfonyl group.

    Butane,2-(isopropylsulfonyl)-: Features an isopropylsulfonyl group.

Uniqueness

Butane,2-(ethylsulfonyl)- is unique due to its specific ethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C12H26O2S

Molecular Weight

234.40 g/mol

IUPAC Name

3-methyl-2-(3-methylpentan-2-ylsulfonyl)pentane

InChI

InChI=1S/C12H26O2S/c1-7-9(3)11(5)15(13,14)12(6)10(4)8-2/h9-12H,7-8H2,1-6H3

InChI Key

DDFDWDMMKMAJSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)S(=O)(=O)C(C)C(C)CC

Origin of Product

United States

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